molecular formula C7H6BrF2NO B13587815 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol

2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol

Cat. No.: B13587815
M. Wt: 238.03 g/mol
InChI Key: OBRIMQHVHDWINB-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound that features a bromopyridine moiety and a difluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the introduction of the bromopyridine and difluoroethanol functionalities. One common method is the reaction of 2-bromopyridine with a difluoroethanol derivative under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of difluoroketones.

    Reduction: Formation of difluoroalkanes.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and difluoroethanol groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromopyridine and difluoroethanol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic or steric characteristics .

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)-2,2-difluoroethanol

InChI

InChI=1S/C7H6BrF2NO/c8-6-5(2-1-3-11-6)7(9,10)4-12/h1-3,12H,4H2

InChI Key

OBRIMQHVHDWINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(CO)(F)F

Origin of Product

United States

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